molecular formula C8H9F B1585034 1-Ethyl-4-fluorobenzene CAS No. 459-47-2

1-Ethyl-4-fluorobenzene

Cat. No. B1585034
CAS RN: 459-47-2
M. Wt: 124.15 g/mol
InChI Key: BLDNWXVISIXWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-fluorobenzene is a chemical compound with the CAS Number: 459-47-2 . It has a molecular weight of 124.16 and its molecular formula is C8H9F . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-Ethyl-4-fluorobenzene is 1S/C8H9F/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 . This indicates that the molecule consists of a benzene ring with a fluorine atom and an ethyl group attached to it.


Physical And Chemical Properties Analysis

1-Ethyl-4-fluorobenzene is a liquid at room temperature . The boiling point is 141 °C and the flash point is 30 °C . The specific gravity at 20/20°C is 0.98 .

Scientific Research Applications

Organometallic Chemistry and Catalysis

1-Ethyl-4-fluorobenzene and related fluorobenzenes are recognized for their applications in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, making these compounds weakly binding to metal centers. This property allows them to be used as non-coordinating solvents or readily displaced ligands in various catalytic processes. Moreover, reactions involving C-H and C-F bond activation can be induced using reactive transition metal complexes, offering opportunities for exploitation in contemporary organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Fluorination of Organic Compounds

1-Ethyl-4-fluorobenzene derivatives are used in the fluorination of 1,3-dicarbonyl compounds, such as β-keto esters and 1,3-diketones. This process typically involves the use of aqueous hydrofluoric acid and iodosylbenzene, yielding fluorinated products with high efficiency. Such fluorination reactions are crucial in the synthesis of various organic compounds with altered chemical properties and enhanced biological activity (Kitamura, Kuriki, Morshed, & Hori, 2011).

Smectogenic Compounds in Dielectric Medium

Fluorobenzene derivatives, including those related to 1-Ethyl-4-fluorobenzene, are analyzed for their molecular ordering in dielectric mediums. Studies involve quantum mechanics and intermolecular forces to evaluate atomic charge, dipole moment, and interaction energies. Such research provides insights into the behavior of smectogenic compounds at phase transition temperatures in non-interacting solvents, which is vital for understanding and designing materials with specific electronic and optical properties (Ojha, 2005).

Photophysics of Fluorinated Benzenes

The photophysical properties of fluorinated benzenes, including 1-Ethyl-4-fluorobenzene analogs, are studied for their unique absorption and emission characteristics. These studies are significant for understanding the effects of aggregation on the photophysics of such compounds, which has implications in the development of materials for optoelectronic applications. The research focuses on analyzing the absorption, diffuse reflectance, and emission spectra in different states, providing valuable data for designing compounds with specific light absorption and emission properties (Levitus et al., 2001).

Corrosion Inhibition

1-Ethyl-4-fluorobenzene derivatives, specifically 1,4-disubstituted 1,2,3-triazoles synthesized from 1-(azidomethyl)-4-fluorobenzene, are studied for their potential in inhibiting acidic corrosion of steels. These compounds show promising applications in the field of material science, particularly in enhancing the durability and lifespan of steel structures in corrosive environments (Negrón-Silva et al., 2013).

Synthesis and Structural Analysis

The synthesis and structural analysis of 1-Ethyl-4-fluorobenzene-related compounds are crucial for understanding their chemical properties and potential applications. Studies focus on reactions such as amination, bromination, and synthesis of various derivatives. These investigations provide foundational knowledge for the development of new chemical entities with potential applications in pharmaceuticals, materials science, and chemical engineering (Zhang, Zhang, & Guo, 2008).

Safety And Hazards

1-Ethyl-4-fluorobenzene is classified as a flammable liquid and vapor . It can cause skin and eye irritation . Safety measures include keeping the substance away from heat/sparks/open flames/hot surfaces and using personal protective equipment . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name

1-ethyl-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDNWXVISIXWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196645
Record name p-Ethylfluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-fluorobenzene

CAS RN

459-47-2
Record name 1-Ethyl-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Ethylfluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Ethylfluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethylfluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-4-fluorobenzene
Reactant of Route 2
1-Ethyl-4-fluorobenzene
Reactant of Route 3
Reactant of Route 3
1-Ethyl-4-fluorobenzene
Reactant of Route 4
1-Ethyl-4-fluorobenzene
Reactant of Route 5
1-Ethyl-4-fluorobenzene
Reactant of Route 6
Reactant of Route 6
1-Ethyl-4-fluorobenzene

Citations

For This Compound
30
Citations
MA Mahdaly, JS Zhu, V Nguyen, YS Shon - ACS omega, 2019 - ACS Publications
… , were selectively hydrogenated to the corresponding 1-ethyl-4-fluorobenzene, 1-chloro-3-… Figure S1 demonstrates the kinetic studies of p-fluorostyrene to 1-ethyl-4-fluorobenzene …
Number of citations: 17 pubs.acs.org
X Zhu, Y Liu, C Liu, H Yang, H Fu - Green Chemistry, 2020 - pubs.rsc.org
… With this mechanistic hypothesis in hand, we first tested the proposed aerobic oxidation of 1-ethyl-4-fluorobenzene (10) under different conditions (see Tables S1–S8 in ESI† for details). …
Number of citations: 65 pubs.rsc.org
T Lauschke, G Dierkes, P Schweyen… - Journal of Analytical and …, 2021 - Elsevier
… 4B for fluorobenzene, 4-fluorotoluene, 1-ethyl-4-fluorobenzene, and 4-fluoro-α-… 4-fluorotoluene, 1-ethyl-4-fluorobenzene and 4-fluoro-α-methylstyrene at different pyrolysis temperatures. …
Number of citations: 19 www.sciencedirect.com
S Ma, Q Liu, J Cui, C Rao, M Jia, X Yao… - Journal of Colloid and …, 2023 - Elsevier
… 1-ethyl-4‑fluorobenzene with electron-withdrawing substituents at the para position can achieve a yield greater than 99 % within 16 h. In addition, 1-ethyl-4-methoxybenzene, 4-…
Number of citations: 4 www.sciencedirect.com
S Fan, W Dong, X Huang, H Gao, J Wang, Z Jin… - Acs …, 2017 - ACS Publications
… Moreover, ethylbenzene with the para-fluoro group, 1-ethyl-4-fluorobenzene, was also evaluated, the corresponding conversion was only 70% after a 24 h reaction time (Table 2, entry 4…
Number of citations: 77 pubs.acs.org
J Wang, S Fan, Y Luan, J Tang, Z Jin, M Yang, Y Lu - RSC Advances, 2015 - pubs.rsc.org
… The conversion of ethyl benzene, 1-ethyl-4-fluorobenzene and 1-ethyl-4-methoxybenzene was 95%, 85% and 99%, respectively (Table 4, entry 1–3), indicating that the presence of …
Number of citations: 16 pubs.rsc.org
A Petronilho, A Vivancos, M Albrecht - Catalysis science & technology, 2017 - pubs.rsc.org
… Likewise, an increase of Ph 2 SiH 2 to 6 equivalents reduced the selectivity towards ether I, and instead, significant quantities of 4-fluoro-styrene (17%) and 1-ethyl-4-fluorobenzene (18…
Number of citations: 17 pubs.rsc.org
M Szaleniec, A Dudzik, B Kozik, T Borowski… - Journal of Inorganic …, 2014 - Elsevier
The enantioselectivity of reactions catalyzed by ethylbenzene dehydrogenase, a molybdenum enzyme that catalyzes the oxygen-independent hydroxylation of many alkylaromatic and …
Number of citations: 32 www.sciencedirect.com
A Wang, CC DeOliveira, M Emmert - 2019 - chemrxiv.org
We report the development of a benzylic CH amination protocol that addresses two common drawbacks in non-directed, intermolecular benzylic CH aminations: (i) the need to use an …
Number of citations: 4 chemrxiv.org
E Song, HY Kim, K Oh - Organic letters, 2017 - ACS Publications
… did not yield any sec-phenylethylamine product, and only on one occasion with the use of 4-fluorostyrene did we observe the formation of a reduced form, 1-ethyl-4-fluorobenzene, in <5…
Number of citations: 11 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.